molecular formula C9H10N4O3 B1428031 5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1250695-77-2

5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1428031
M. Wt: 222.2 g/mol
InChI Key: BMVUZHMNCQXAKK-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a carboxylic acid group, and a 1,2-oxazole ring. These functional groups are common in many biologically active compounds and materials with interesting properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the 1,2-oxazole ring, and the carboxylic acid group. The presence of these groups would likely result in a highly polar molecule .


Chemical Reactions Analysis

The reactivity of this compound would be largely determined by its functional groups. The 1,2,3-triazole ring is generally stable but can participate in certain reactions under specific conditions . The carboxylic acid group is acidic and can undergo typical acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the solvent used .

Scientific Research Applications

Synthesis and Transformations

  • Synthesis and Derivatives : Research by Prokopenko et al. (2010) involved the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids. These compounds, which are closely related to the target compound, were used for further transformations, including introducing highly basic aliphatic amines and oxazol-2-yl moieties into the oxazole ring (Prokopenko, S. Pil'o, A. N. Vasilenko, & V. Brovarets, 2010).

Structural Analysis and Properties

  • Structure Determination : Shtabova et al. (2005) focused on determining the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound structurally similar to the one . This study used both experimental and quantum-chemical methods, providing insights into the molecular structure and properties (O. V. Shtabova et al., 2005).

Antimicrobial Activity

  • Antimicrobial Properties : Research by Holla et al. (2005) on derivatives of 1,2,3-triazoles, including compounds similar to the target molecule, revealed their potential antimicrobial activity. This study highlights the relevance of these compounds in developing new antimicrobial agents (Bantwal Shivarama Holla et al., 2005).

Anticancer Activity

  • Anticancer Potential : A study by Dong et al. (2017) synthesized new triazole derivatives, including 1-aryl-4-[(aziridine-1-yl)diarylmethyl]-5-methyl-1H-1,2,3-triazole, and evaluated their anticancer activity. This indicates the potential use of similar triazole compounds in cancer research (Hong-Ru Dong, Jian-Guo Wu, & Zhong-Lian Gao, 2017).

Luminescence in Complexes

  • Luminescent Properties : Zhao et al. (2014) explored the synthesis of Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives (like the one ) and found interesting luminescent properties. This research suggests potential applications in materials science (Hong Zhao et al., 2014).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s hard to predict the exact hazards associated with this compound .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology .

properties

IUPAC Name

5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-5-3-7(11-16-5)4-13-6(2)8(9(14)15)10-12-13/h3H,4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVUZHMNCQXAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2C(=C(N=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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